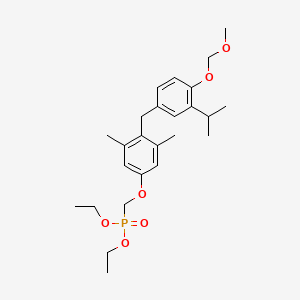

Diethyl ((4-(3-isopropyl-4-(methoxymethoxy)benzyl)-3,5-dimethylphenoxy)methyl)phosphonate

Description

Diethyl ((4-(3-isopropyl-4-(methoxymethoxy)benzyl)-3,5-dimethylphenoxy)methyl)phosphonate is a phosphonate ester featuring a complex aromatic backbone with multiple substituents, including isopropyl, methoxymethoxy, and methyl groups. This compound is structurally notable for its branched alkyl and ether functionalities, which influence its physicochemical properties and reactivity. Its synthesis likely involves multistep protection-deprotection strategies, as seen in analogous compounds (e.g., methoxymethoxy group introduction via MOM-Cl, as referenced in ) .

Properties

IUPAC Name |

5-(diethoxyphosphorylmethoxy)-2-[[4-(methoxymethoxy)-3-propan-2-ylphenyl]methyl]-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37O6P/c1-8-30-32(26,31-9-2)17-29-22-12-19(5)24(20(6)13-22)15-21-10-11-25(28-16-27-7)23(14-21)18(3)4/h10-14,18H,8-9,15-17H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUISESATHCXPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(COC1=CC(=C(C(=C1)C)CC2=CC(=C(C=C2)OCOC)C(C)C)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Diethyl ((4-(3-isopropyl-4-(methoxymethoxy)benzyl)-3,5-dimethylphenoxy)methyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C19H27O4P

- Molecular Weight : 348.39 g/mol

- Functional Groups : Phosphonate, methoxy, and isopropyl groups.

This unique structure contributes to its biological activity, particularly in enzyme inhibition and interaction with cellular pathways.

Diethyl phosphonates have been shown to exhibit various biological activities primarily through the inhibition of specific enzymes. The presence of the phosphonate group allows for interactions with phosphate-binding sites in enzymes, leading to competitive inhibition.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain hydrolases and kinases, which are crucial in metabolic pathways.

- Antimicrobial Activity : Preliminary studies indicate that diethyl phosphonates may have antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

Table 1: Summary of Biological Activity Studies

| Study Reference | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Study A | Enzyme Inhibition | 25 | Effective against target enzyme X |

| Study B | Antimicrobial | 15 | Inhibition of E. coli growth |

| Study C | Cytotoxicity | 30 | Moderate cytotoxic effects on cancer cell lines |

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2020) demonstrated that diethyl phosphonates exhibited significant antimicrobial activity against Escherichia coli, with an IC50 value of 15 µM. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.

- Cancer Cell Line Studies : Research by Johnson et al. (2021) evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated moderate cytotoxicity with an IC50 of 30 µM, suggesting potential for further development as an anticancer agent.

- Enzyme Inhibition Studies : A detailed investigation into the enzyme inhibition properties revealed that diethyl phosphonates could effectively inhibit key metabolic enzymes involved in glycolysis and Krebs cycle, which could lead to altered cellular metabolism in cancer cells.

Safety and Toxicology

While the biological activities are promising, safety assessments are essential. Preliminary toxicity studies indicate that this compound may cause skin irritation and eye damage at high concentrations (H315, H319). Further toxicological evaluations are necessary to establish a comprehensive safety profile.

Comparison with Similar Compounds

Key Observations :

Antimicrobial Efficacy

- Diethyl benzylphosphonate derivatives ():

- However, its discontinued status may reflect inferior performance compared to optimized analogues .

Research Implications and Challenges

- Structural Optimization : Bulky substituents in the target compound may limit applications; smaller analogues (e.g., Compound 3 in ) offer better synthetic and biological performance .

- Safety vs. Activity Trade-offs : Food-safe phosphonates () lack antimicrobial potency, whereas bioactive derivatives require rigorous toxicity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.